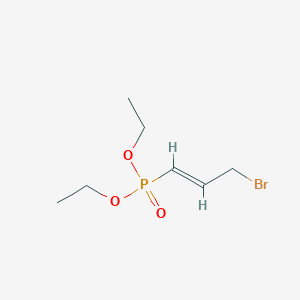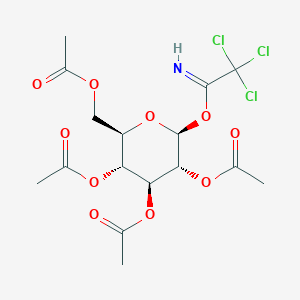
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate
Vue d'ensemble
Description
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate is a chemical compound with the molecular formula C16H20Cl3NO10 . It has been used in the synthesis of D-Glucose 3- and 6- [sodium 2- (perfluoro-hexyl or -octyl)ethyl phosphates) by condensation of 1,2,3,4,-tetra-O-acetyl-beta-D-glucopyranose and 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose with 2- (perfluoroalkyl)ethylphosphoroditriazolides followed by O-deacetylation or deacetalation .
Molecular Structure Analysis
The molecular weight of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate is 492.7 g/mol . The compound has a complex structure with multiple functional groups, including acetyl groups and a trichloroacetimidate group .Applications De Recherche Scientifique
Glycosylation Studies
This compound is pivotal in glycosylation studies, enabling the synthesis of disaccharides and oligosaccharides through selective reactions. For instance, its use in the glycosylation of 5-thioglucose results in the formation of 1,2-linked and 1,6-linked disaccharides, demonstrating its utility in constructing complex carbohydrate structures (Mehta & Pinto, 1992).
Synthesis of Specific Oligosaccharides
It has been employed in the synthesis of specific oligosaccharides, such as α,α-trehalose and its derivatives, showcasing a simple route to these compounds which are of interest in various biological contexts (Cook, Khan, & Brown, 1984).
Structural and Analytical Studies
This chemical has also facilitated nuclear magnetic resonance (NMR) spectroscopic studies of carbohydrates, aiding in the elucidation of the structure of complex oligosaccharides and enhancing our understanding of their chemical properties (El-Sokkary, 1993).
Methodological Advances in Carbohydrate Chemistry
Further, it has been central to developing new methodologies in carbohydrate chemistry, such as its role as a temporary protecting group in the sequential synthesis of gentiotriose and gentiotetraose derivatives, highlighting its versatility and utility in synthetic carbohydrate chemistry (Excoffier, Gagnaire, & Vignon, 1976).
Application in Synthesizing Glycosidic Linkages
The compound's effectiveness in constructing α-D-gluco- and α-D-galactopyranosides, through glycosidations yielding disaccharides with high yield and α-stereoselectivity, showcases its importance in synthesizing glycosidic linkages with precise control over stereochemistry (Wegmann & Schmidt, 1987).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452848 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate | |
CAS RN |
92052-29-4 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



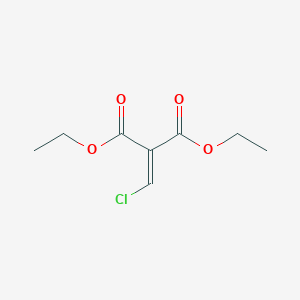

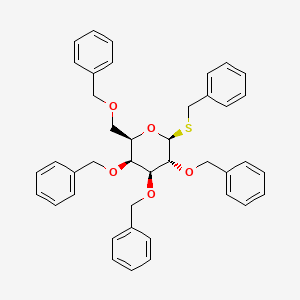
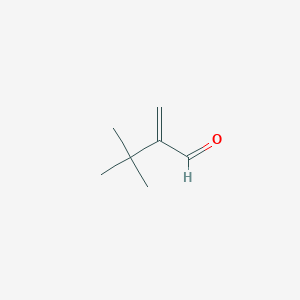


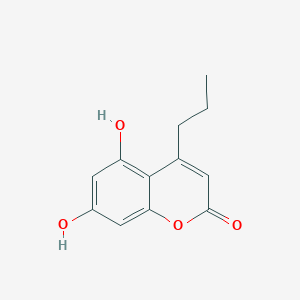


![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)
